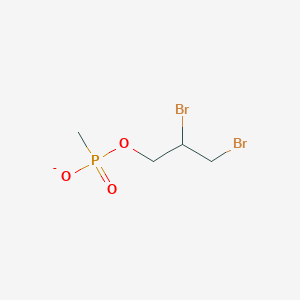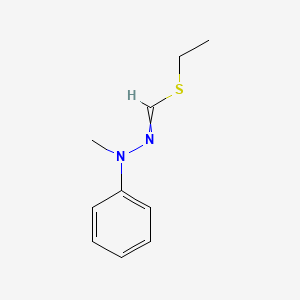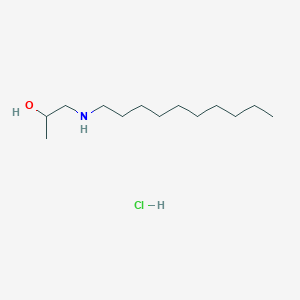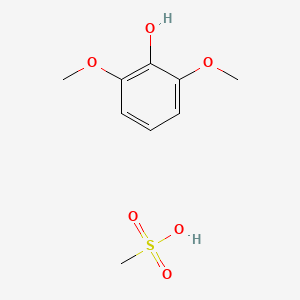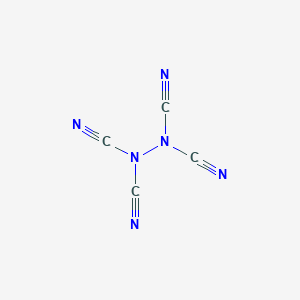
Hydrazine-1,1,2,2-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine-1,1,2,2-tetracarbonitrile is a chemical compound characterized by the presence of four cyano groups attached to a hydrazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydrazine-1,1,2,2-tetracarbonitrile can be synthesized through the reaction of hydrazine with tetracyanoethylene. This reaction typically involves the nucleophilic addition of hydrazine to the cyano groups of tetracyanoethylene, resulting in the formation of the desired product . The reaction is usually carried out in a suitable solvent, such as ethyl acetate, under controlled conditions to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: Hydrazine-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including nucleophilic substitution, addition, and cycloaddition reactions. These reactions are facilitated by the presence of multiple cyano groups, which act as electron-withdrawing groups, enhancing the reactivity of the compound .
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: Reactions with electrophiles, including aldehydes and ketones.
Cycloaddition Reactions: Formation of heterocyclic compounds through reactions with dienes or other unsaturated compounds.
Major Products: The major products formed from these reactions include various heterocyclic compounds, such as pyrazoles, pyrimidines, and triazoles .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its antiproliferative activity against cancer cells, particularly leukemia.
Industry: Utilized in the development of novel materials and dyes with unique photophysical properties.
Mécanisme D'action
The mechanism of action of hydrazine-1,1,2,2-tetracarbonitrile involves its interaction with nucleophilic regions of biological molecules, such as DNA and RNA. This interaction leads to the alkylation of these nucleophilic sites, resulting in the inhibition of cellular processes and proliferation . The compound’s high reactivity is attributed to the electron-withdrawing nature of the cyano groups, which enhances its ability to form covalent bonds with nucleophiles.
Comparaison Avec Des Composés Similaires
Hydrazine-1,1,2,2-tetracarbonitrile can be compared with other similar compounds, such as:
Cyclobutane-1,1,2,2-tetracarbonitriles: These compounds also contain multiple cyano groups and exhibit similar reactivity and applications.
Dimethylhydrazonebut-2-enenitriles: These compounds are used in the development of antimicrobial dyes and share similar structural features with this compound.
Uniqueness: this compound is unique due to its high reactivity and versatility in forming various heterocyclic compounds.
Propriétés
Numéro CAS |
114045-06-6 |
|---|---|
Formule moléculaire |
C4N6 |
Poids moléculaire |
132.08 g/mol |
Nom IUPAC |
cyano-(dicyanoamino)cyanamide |
InChI |
InChI=1S/C4N6/c5-1-9(2-6)10(3-7)4-8 |
Clé InChI |
AHXDKVDZIRIICV-UHFFFAOYSA-N |
SMILES canonique |
C(#N)N(C#N)N(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
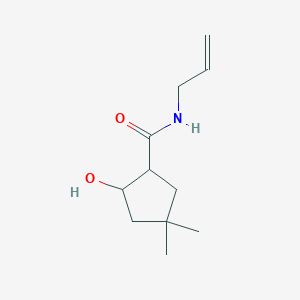

![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
